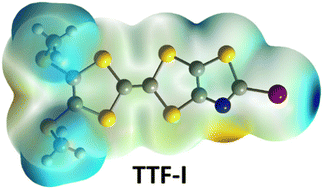Non-covalent interactions in neutral and oxidized tetrathiafulvalenes†
CrystEngComm Pub Date: 2023-04-26 DOI: 10.1039/D3CE00257H
Abstract
Tetrathiafulvalenes (TTFs) functionalized with groups able to increase non-covalent intermolecular interactions through either hydrogen, halogen or chalcogen bonding were investigated. For that purpose, we designed several appropriate precursors, fused dithiole-2-one/thiazoles, which under homocoupling led to symmetrically substituted TTFs or through heterocoupling to dissymmetrically substituted TTFs. The electrochemical investigations allowed the assessment of the electronic effect of these substituents on the overall donating ability of the TTFs. In addition two charge transfer salts have been prepared involving two of these TTFs with TCNQF4 as the electron acceptor, (4c)2(TCNQF4) and (4b)(TCNQF4). Furthermore the crystal structures of the neutral TTFs and of the charge transfer salts allowed us to study the stacking mode and the different non-covalent interactions taking place in the crystals, in connection with the calculated electrostatic surface potential (ESP) of the investigated molecules. All the data provide information about non-covalent bonding interactions in the solid state and about their potential contribution to direct to some extent crystallographic intermolecular organization.


Recommended Literature
- [1] Contents
- [2] Helical structure in cyclic peptides: effect of N-methyl amides versus esters†
- [3] Inside back cover
- [4] Front cover
- [5] Ligand non-innocence and strong correlation in manganese superoxide dismutase mimics
- [6] Back cover
- [7] Cross-dehydrogenative coupling reactions between arenes (C–H) and carboxylic acids (O–H): a straightforward and environmentally benign access to O-aryl esters
- [8] Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines
- [9] Fast screening of flavonoids from switchgrass and Mikania micrantha by liquid chromatography hybrid-ion trap time-of-flight mass spectrometry
- [10] Acid catalyzed one-pot approach towards the synthesis of curcuminoid systems: unsymmetrical diarylidene cycloalkanones, exploration of their single crystals, optical and nonlinear optical properties†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 436-77-1
-
CAS no.: 343-94-2
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 3558-60-9
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9
-
CAS no.: 100-20-9
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7









